molecular formula C12H10F3NO2 B1591271 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester CAS No. 201929-84-2

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

Cat. No.: B1591271
CAS No.: 201929-84-2
M. Wt: 257.21 g/mol
InChI Key: XFZOLYIGTWILKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the indole ring enhances the compound’s chemical stability and biological activity .

Biochemical Analysis

Biochemical Properties

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can bind to receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can affect cellular energy metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition or activation. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage in animal models. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels.

Metabolic Pathways

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic enzymes . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different sets of biomolecules in each compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxides .

Scientific Research Applications

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)indole
  • Indole-2-carboxylic acid ethyl ester
  • 4-(Trifluoromethyl)benzaldehyde
  • 3-Methylindole

Uniqueness

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZOLYIGTWILKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589597
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201929-84-2
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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